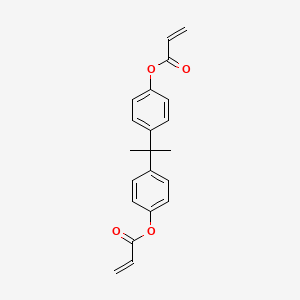

Bisphenol A diacrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-[2-(4-prop-2-enoyloxyphenyl)propan-2-yl]phenyl] prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O4/c1-5-19(22)24-17-11-7-15(8-12-17)21(3,4)16-9-13-18(14-10-16)25-20(23)6-2/h5-14H,1-2H2,3-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLPGTXWCFQMIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OC(=O)C=C)C2=CC=C(C=C2)OC(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

106980-37-4 | |

| Details | Compound: 2-Propenoic acid, 1,1′-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer | |

| Record name | 2-Propenoic acid, 1,1′-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106980-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Bisphenol A Diacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Bisphenol A diacrylate (BPA-DA), a monomer frequently utilized in the production of polymers for various applications, including in the dental and medical fields. This document details the primary synthetic pathways, offers in-depth experimental protocols, and outlines robust purification techniques to achieve high-purity BPA-DA suitable for research and development.

Synthesis of this compound

This compound can be synthesized through several chemical routes. The two most common and practical methods are the esterification of Bisphenol A with acryloyl chloride and the reaction of Bisphenol A diglycidyl ether with acrylic acid.

Esterification of Bisphenol A with Acryloyl Chloride

This method involves the direct reaction of Bisphenol A with acryloyl chloride in the presence of a base, typically a tertiary amine like triethylamine (B128534), which acts as a hydrogen chloride scavenger.

Figure 1: Esterification of Bisphenol A with Acryloyl Chloride.

A detailed experimental procedure for this synthesis is as follows:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Bisphenol A (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous dichloromethane (B109758) (DCM).

-

Addition of Acryloyl Chloride: Cool the solution to 0 °C in an ice bath. Add acryloyl chloride (2.2 eq.) dissolved in anhydrous DCM dropwise via the dropping funnel over a period of 1-2 hours while maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the triethylammonium chloride precipitate. Wash the filtrate successively with 1 M HCl solution, saturated NaHCO₃ solution, and brine.

-

Isolation of Crude Product: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

Reaction of Bisphenol A Diglycidyl Ether with Acrylic Acid

This alternative synthesis route involves the ring-opening reaction of the epoxide groups of Bisphenol A diglycidyl ether with acrylic acid. This reaction is typically catalyzed by a tertiary amine or a phosphonium (B103445) salt.[1][2]

Figure 2: Synthesis via Ring-Opening of Bisphenol A Diglycidyl Ether.

A general experimental procedure for this synthesis is as follows:

-

Reaction Setup: Charge a round-bottom flask equipped with a magnetic stirrer, a condenser, and a thermometer with Bisphenol A diglycidyl ether (1.0 eq.), acrylic acid (2.0-2.2 eq.), a suitable catalyst (e.g., triethylamine or triphenylphosphine, 0.05-0.2 eq.), and a polymerization inhibitor (e.g., hydroquinone, ~500 ppm).

-

Reaction: Heat the mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by measuring the acid value of the mixture.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dissolve the crude product in a suitable organic solvent like ethyl acetate (B1210297).

-

Purification: Wash the organic solution with saturated NaHCO₃ solution to remove excess acrylic acid, followed by washing with brine.

-

Isolation of Crude Product: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude this compound.

Purification of this compound

To achieve the high purity required for many applications, the crude this compound must be purified to remove unreacted starting materials, by-products, and catalyst residues. The most common purification methods are recrystallization and column chromatography.

General Purification Workflow

Figure 3: General workflow for the purification of this compound.

Recrystallization

Recrystallization is an effective method for purifying solid crude this compound. The choice of solvent is critical for successful purification. A mixed solvent system, such as ethanol (B145695)/water or isopropanol/water, is often effective.

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot solvent (e.g., ethanol or isopropanol).

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Slowly add a co-solvent in which the product is less soluble (e.g., water) to the hot solution until turbidity persists. Reheat the solution until it becomes clear again and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any remaining impurities.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Column Chromatography

For the purification of smaller quantities or for achieving very high purity, column chromatography is a suitable method.

-

Stationary Phase: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.

-

Elution: Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Isolation of Pure Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data and Characterization

The yield and purity of the synthesized this compound should be determined to assess the efficiency of the synthesis and purification methods.

| Method | Typical Yield | Purity | Analytical Technique |

| Esterification & Recrystallization | 70-85% | >98% | HPLC, NMR |

| Ring-Opening & Column Chromatography | 60-80% | >99% | HPLC, NMR |

Characterization Data:

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum will show characteristic peaks for the aromatic protons of the bisphenol A core, the isopropylidene protons, the acrylate (B77674) vinyl protons, and the protons of the connecting ether linkage.

-

¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will display signals corresponding to the quaternary carbons of the bisphenol A backbone, the aromatic carbons, the carbonyl carbon of the acrylate group, and the vinyl carbons.

-

FTIR (ATR): The infrared spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester (around 1720 cm⁻¹), C=C stretching of the acrylate (around 1635 cm⁻¹), and C-O stretching of the ether and ester groups.[3]

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should always adhere to standard laboratory safety practices when handling the chemicals and performing the reactions described. The specific conditions may need to be optimized based on the scale of the reaction and the desired purity of the final product.

References

Characterization of Bisphenol A Ethoxylate Diacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol A ethoxylate diacrylate (BPA-EDA) is a significant monomer utilized in the synthesis of various polymers, particularly in the formulation of UV-curable resins, adhesives, and dental materials.[1][2] Its structure, which combines the rigidity of the bisphenol A core with the flexibility of ethoxy chains and the reactivity of acrylate (B77674) groups, imparts desirable properties such as high reactivity, thermal stability, and chemical resistance to the resulting polymers.[2][3] This technical guide provides a comprehensive overview of the characterization of Bisphenol A ethoxylate diacrylate, including its synthesis, physicochemical properties, and the analytical techniques employed for its characterization.

Physicochemical Properties

Bisphenol A ethoxylate diacrylate is a viscous liquid at room temperature.[2][3] The properties of BPA-EDA can vary depending on the extent of ethoxylation, which is typically expressed as the number of ethylene (B1197577) oxide (EO) units per phenol (B47542) group. The CAS number for Bisphenol A ethoxylate diacrylate is 64401-02-1.

| Property | Value (EO/phenol = 1.5) | Value (EO/phenol = 2) |

| Average Molecular Weight (Mn) | ~468 g/mol [4] | ~512 g/mol [2] |

| Density (at 25 °C) | 1.146 g/mL[4] | 1.14 g/mL[2] |

| Refractive Index (n20/D) | 1.545[4] | 1.534[2] |

| Form | Liquid[4] | Viscous Liquid[2] |

| Inhibitor | 250 ppm MEHQ[4] | 1000 ppm Monomethyl ether hydroquinone[2] |

Synthesis of Bisphenol A Ethoxylate Diacrylate

The synthesis of Bisphenol A ethoxylate diacrylate is a two-step process:

-

Ethoxylation of Bisphenol A: Bisphenol A is reacted with ethylene oxide in the presence of a basic catalyst to form ethoxylated bisphenol A.[1][5]

-

Esterification: The ethoxylated bisphenol A is then esterified with acrylic acid or its derivatives, typically in the presence of an acid catalyst, to yield the final product.[6]

Experimental Protocols

Step 1: Synthesis of Ethoxylated Bisphenol A (Exemplary Protocol for a 6-mole ethoxylate) [1]

-

Materials:

-

Bisphenol A: 1286 g

-

Ethylene oxide: 1508 g

-

Potassium hydroxide (B78521) (catalyst): 1.3 g

-

-

Procedure:

-

Charge the Bisphenol A and potassium hydroxide into a suitable reactor.

-

Heat the mixture to 145 °C.

-

Introduce ethylene oxide into the reactor while maintaining the temperature at 145 °C.

-

After the reaction is complete, the crude ethoxylated bisphenol A can be purified. A common purification method involves neutralization with an acid (e.g., phosphoric acid) followed by filtration to remove the catalyst salts.[1]

-

Step 2: Esterification of Ethoxylated Bisphenol A with Acrylic Acid (General Protocol) [6][7]

-

Materials:

-

Ethoxylated Bisphenol A

-

Acrylic Acid (slight excess)

-

Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)

-

Solvent (e.g., toluene, to facilitate azeotropic removal of water)

-

Polymerization inhibitor (e.g., hydroquinone)

-

-

Procedure:

-

Charge the ethoxylated bisphenol A, acrylic acid, acid catalyst, and polymerization inhibitor into a reactor equipped with a Dean-Stark apparatus.

-

Add the solvent and heat the mixture to reflux.

-

Continuously remove the water formed during the reaction via azeotropic distillation.

-

Monitor the reaction progress by techniques such as titration to determine the acid value.

-

Once the reaction is complete, cool the mixture and wash it with a basic solution (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, followed by washing with water.

-

The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate) and the solvent is removed under reduced pressure to yield the final product, Bisphenol A ethoxylate diacrylate.

-

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of Bisphenol A ethoxylate diacrylate, ensuring its structural integrity and purity.

Spectroscopic Analysis

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in the BPA-EDA molecule. The expected characteristic absorption bands are:

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretching (aromatic and vinyl) |

| ~2960-2850 | C-H stretching (aliphatic) |

| ~1725 | C=O stretching (acrylate ester)[8] |

| ~1635 | C=C stretching (acrylate)[8] |

| ~1600, ~1500 | C=C stretching (aromatic ring) |

| ~1240, ~1170 | C-O stretching (ester and ether)[9] |

| ~830 | C-H out-of-plane bending (p-disubstituted benzene) |

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms.

1H NMR Spectroscopy (Predicted Chemical Shifts)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 7.1-6.8 | d | Aromatic protons (AA'BB' system) |

| 6.4-5.8 | m | Acrylate vinyl protons (-CH=CH₂) |

| 4.3-4.1 | t | -O-CH₂-CH₂-O- protons adjacent to the acrylate group |

| 4.1-3.9 | t | -O-CH₂-CH₂-O- protons adjacent to the aromatic ring |

| 1.6 | s | Isopropylidene protons (-C(CH₃)₂) |

13C NMR Spectroscopy (Predicted Chemical Shifts) [10][11]

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (acrylate) |

| ~156, ~144 | Quaternary aromatic carbons |

| ~131, ~128 | CH aromatic carbons and =CH₂ (acrylate) |

| ~128 | =CH- (acrylate) |

| ~68-65 | Ethoxy carbons (-O-CH₂-CH₂-O-) |

| ~42 | Quaternary isopropylidene carbon (-C(CH₃)₂) |

| ~31 | Isopropylidene methyl carbons (-C(CH₃)₂) |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of Bisphenol A ethoxylate diacrylate and for quantifying it in various matrices. A reversed-phase HPLC method is typically employed.

Typical HPLC Method Parameters: [12][13]

-

Column: C18 stationary phase

-

Mobile Phase: A gradient of water and a polar organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., 0.1% formic acid).[13]

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic rings (e.g., ~275 nm).[13] Fluorescence detection can also be used for higher sensitivity.[14]

-

Flow Rate: Typically around 1 mL/min.[15]

Visualizations

Synthesis Workflow of Bisphenol A Ethoxylate Diacrylate

Caption: Synthesis workflow for Bisphenol A ethoxylate diacrylate.

Analytical Workflow for Characterization

Caption: Analytical workflow for the characterization of BPA-EDA.

References

- 1. US6342641B1 - Purified bisphenol a ethoxylates and processes of purifying thereof - Google Patents [patents.google.com]

- 2. 双酚 A 乙氧基化物二丙烯酸酯 average Mn ~512, EO/phenol 2 | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. 双酚 A 乙氧基化物二丙烯酸酯 average Mn ~468, EO/phenol 1.5, contains 250 ppm MEHQ as inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 5. CN102531855B - Preparation method of bisphenol A epoxy ethane additive product - Google Patents [patents.google.com]

- 6. US6838515B2 - Process for the preparation of esters of (meth)acrylic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. Bisphenol A, BPA Analyzed with HPLC - AppNote [mtc-usa.com]

- 13. Bisphenol A, S, & F Analyzed with HPLC - AppNote [mtc-usa.com]

- 14. Quantification of Bisphenol A by HPLC [eag.com]

- 15. researchgate.net [researchgate.net]

Spectroscopic Analysis of Bisphenol A Diacrylate Oligomers: A Technical Guide

Introduction

Bisphenol A diacrylate (BPA-DA) and its oligomers are key components in a variety of applications, including dental resins, coatings, and adhesives, primarily due to their ability to form highly cross-linked polymers upon curing.[1][2] The physical and chemical properties of the final cured material are highly dependent on the initial oligomer composition, molecular weight distribution, and purity. Therefore, a thorough spectroscopic analysis is crucial for researchers, scientists, and drug development professionals to ensure material quality, elucidate chemical structures, and monitor polymerization kinetics. This guide provides an in-depth overview of the primary spectroscopic techniques used for the characterization of BPA-DA oligomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of BPA-DA oligomers. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence of characteristic functional groups and the overall structure.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) is used to identify the different types of protons present in the BPA-DA molecule. Key signals include those from the aromatic rings of the bisphenol A core, the acrylate (B77674) double bonds, and the aliphatic protons of the linking chains.[1][3]

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. It is particularly useful for identifying the carbonyl carbons of the acrylate groups and the quaternary carbon of the bisphenol A moiety.[4]

Quantitative Data: NMR Chemical Shifts

The following table summarizes the characteristic chemical shifts (δ) in ppm for this compound oligomers, typically recorded in a solvent like CDCl₃ or acetone-d₆.[1][4][5]

| Functional Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Acrylate C=CH₂ (trans) | ~6.4 | ~131 |

| Acrylate C=CH₂ (cis) | ~6.1 | ~128 |

| Acrylate CH=C | ~5.8 | - |

| Aromatic Protons (Bisphenol A) | 6.7 - 7.2 | 114 - 156 |

| Methylene Protons (-O-CH₂-) | ~4.2 | ~65 |

| Methine Proton (-CH(OH)-) | ~4.0 | ~68 |

| Isopropylidene (-C(CH₃)₂) | ~1.6 | ~31 (CH₃), ~42 (C) |

| Carbonyl (C=O) | - | ~166 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the BPA-DA oligomer sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

-

Data Acquisition for ¹H NMR:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 15-20 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Collect a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

-

Data Acquisition for ¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

Collect a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique used to identify the functional groups present in BPA-DA oligomers. It is particularly valuable for monitoring the curing process by observing the disappearance of the acrylate C=C double bond absorption band.[2][6]

Quantitative Data: FTIR Absorption Bands

The table below lists the key characteristic infrared absorption bands for uncured BPA-DA oligomers.[2][7][8]

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| O-H (Hydroxyl) | Stretching | 3400 - 3500 (broad) |

| C-H (Aromatic) | Stretching | 3030 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Acrylate Ester) | Stretching | 1720 - 1730 |

| C=C (Aromatic) | Stretching | ~1608, ~1510 |

| C=C (Acrylate) | Stretching | ~1635 |

| C-O-C (Ether) | Stretching | 1035 - 1245 |

| C=C (Acrylate) | Twisting | ~810 |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small drop of the viscous liquid oligomer directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Thin Film: Dissolve the oligomer in a volatile solvent (e.g., dichloromethane). Cast a thin film onto a KBr or NaCl salt plate and allow the solvent to evaporate completely.

-

-

Instrument Setup:

-

Ensure the spectrometer's sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water and CO₂.

-

Collect a background spectrum of the empty ATR crystal or the clean salt plate.

-

-

Data Acquisition:

-

Place the prepared sample in the spectrometer.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a spectral range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Identify and label the characteristic absorption peaks.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and molecular weight distribution of the oligomers. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable for analyzing larger oligomers.[9] Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful for identifying and quantifying residual monomers, impurities like free bisphenol A, and smaller oligomeric species.[10][11]

Experimental Protocol: LC-MS/MS for BPA Detection

-

Sample Preparation:

-

Accurately weigh a known amount of the oligomer sample.

-

Dissolve the sample in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

-

Perform a dilution series to bring the concentration within the calibrated range of the instrument. For trace analysis, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte and remove matrix interference.[10]

-

-

Chromatographic Separation (LC):

-

Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18).

-

Use a mobile phase gradient (e.g., water and acetonitrile, often with a small amount of formic acid or ammonium (B1175870) acetate) to separate the components of the mixture.

-

-

Mass Spectrometric Detection (MS/MS):

-

The eluent from the LC column is directed into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).

-

Set the mass spectrometer to operate in Selected Reaction Monitoring (SRM) mode for high specificity and sensitivity.[11]

-

Define the precursor ion (the molecular ion of BPA) and one or more product ions (fragments generated by collision-induced dissociation).

-

-

Data Analysis:

-

Identify BPA based on its retention time and the specific SRM transition.

-

Quantify the amount of BPA by comparing the peak area to a calibration curve generated from standards of known concentration.[11]

-

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule, primarily related to the aromatic bisphenol A core and the acrylate functional groups. It can also be employed to monitor the curing process, as changes in conjugation can affect the UV-Vis absorption spectrum.[12][13]

Quantitative Data: UV-Vis Absorption

The primary absorption is due to the π → π* transitions in the aromatic rings.

| Chromophore | λ_max (nm) |

| Bisphenol A Aromatic Rings | ~270-280 |

| Acrylate C=C-C=O | ~210-230 |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of the BPA-DA oligomer in a UV-transparent solvent (e.g., acetonitrile, ethanol, or hexane).

-

The concentration should be adjusted so that the maximum absorbance is within the linear range of the spectrophotometer (ideally between 0.1 and 1.0).

-

-

Instrument Setup:

-

Use a matched pair of quartz cuvettes (one for the sample, one for the reference).

-

Fill the reference cuvette with the pure solvent.

-

-

Data Acquisition:

-

Place the reference cuvette in the spectrophotometer and run a baseline correction (autozero).

-

Replace the reference cuvette with the sample cuvette.

-

Scan the sample over the desired wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

If the molar extinction coefficient is known, the concentration can be determined using the Beer-Lambert law (A = εbc).

-

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Detection of bisphenol-A in dental materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermal Properties of Cross-linked Bisphenol A Diacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of cross-linked Bisphenol A diacrylate (BPA-DA), a common monomer used in the formation of polymer networks for various applications. Understanding the thermal behavior of this material is critical for ensuring its performance, stability, and safety in its intended uses. This document details key thermal properties, the experimental protocols for their measurement, and the relationship between the material's structure and its thermal characteristics.

Core Thermal Properties

The thermal properties of cross-linked BPA-DA are crucial for determining its processing parameters and its performance at elevated temperatures. The key properties include the glass transition temperature (Tg), thermal decomposition temperature (Td), and the coefficient of thermal expansion (CTE). These properties are highly dependent on the degree of cross-linking; a higher cross-link density generally leads to a higher Tg and enhanced thermal stability.[1] The rigid aromatic rings in the bisphenol A core contribute significantly to the thermal stability and mechanical strength of the resulting polymer network.[2]

Table 1: Summary of Quantitative Thermal Property Data for Cross-linked Bisphenol A-based Systems

| Material System | Thermal Property | Value | Analysis Method | Reference |

| Bisphenol A epoxy diacrylate (BAEA) / DAPP (flame retardant) blends | Glass Transition Temperature (Tg) | Decreases with increasing DAPP content | DMA | --INVALID-LINK--[3] |

| Bisphenol A epoxy diacrylate (BAEA) / DAPP blends | Decomposition Temperature (Td at 5% weight loss) | Decreases with increasing phosphorus content | TGA | --INVALID-LINK--[3] |

| Bisphenol A-based phthalonitrile (B49051) resins | Glass Transition Temperature (Tg) | 160–191 °C | DSC | --INVALID-LINK--[4] |

| Bisphenol A-based phthalonitrile resins | 5% Weight-Loss Temperature (T5%) | 409–437 °C | TGA | --INVALID-LINK--[4] |

Experimental Protocols

Accurate characterization of thermal properties relies on standardized experimental procedures. The following sections detail the methodologies for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Thermomechanical Analysis (TMA).

DSC is used to measure thermal transitions such as the glass transition temperature (Tg), melting, and crystallization behavior.[5] The instrument measures the difference in heat flow between a sample and a reference as a function of temperature.[5][6]

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the cross-linked this compound sample into a standard aluminum DSC pan.[5][7] Ensure the sample has good thermal contact with the bottom of the pan; for solid samples, a flat surface is ideal.[7] Seal the pan with a lid.[7]

-

Instrument Calibration: Calibrate the DSC instrument using standard materials with known melting points, such as indium.[5]

-

Reference Pan: Place an empty, sealed DSC pan of the same type as the sample pan into the reference position of the DSC cell.[6][7]

-

Loading the Sample: Place the prepared sample pan into the sample position in the DSC cell.[8]

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected Tg, for example, 30 °C.

-

Ramp the temperature at a controlled rate, typically 10-20 °C/min, to a temperature above the expected Tg.[5][6] A TGA analysis should be performed beforehand to determine the decomposition temperature, and the maximum DSC temperature should be set at least 10 °C below the onset of decomposition.[7]

-

Cool the sample back to the starting temperature at a controlled rate.

-

A second heating ramp is often performed to analyze the thermal properties of the material with a known thermal history.

-

-

Atmosphere: Maintain an inert atmosphere during the experiment by purging with a gas such as nitrogen.[5]

-

Data Analysis: The glass transition temperature (Tg) is determined from the resulting DSC curve as a change in the baseline.[5]

TGA measures the change in mass of a sample as a function of temperature or time, providing information on thermal stability and decomposition.[9]

Protocol:

-

Crucible Preparation: Use a clean, empty TGA crucible, typically made of alumina (B75360) or platinum.[10] Weigh the empty crucible.[10]

-

Sample Preparation: Place a representative sample of the cross-linked this compound (typically 5-20 mg) into the crucible.[11]

-

Instrument Setup: Calibrate the TGA instrument.[10]

-

Loading the Sample: Place the crucible containing the sample into the TGA instrument.[10]

-

Thermal Program:

-

Atmosphere: The experiment is typically conducted under a controlled atmosphere, such as nitrogen for inert conditions or air for oxidative conditions.[9]

-

Data Analysis: The TGA curve plots the percentage of initial mass versus temperature. The decomposition temperature (Td) is often reported as the temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%). The derivative of the TGA curve (DTG curve) shows the rate of mass loss and can be used to identify the temperatures of maximum decomposition rates.[9]

TMA measures the dimensional changes of a material as a function of temperature.[13][14] It is used to determine the coefficient of thermal expansion (CTE) and the glass transition temperature (Tg).[13]

Protocol:

-

Sample Preparation: Prepare a sample with a specific geometry and parallel surfaces.[13][15]

-

Probe Selection: Select the appropriate probe for the measurement mode (e.g., expansion, penetration).[14][15] For CTE and Tg determination, an expansion probe is commonly used.[14]

-

Instrument Setup: Place the sample on the TMA stage.[15] Position the probe in contact with the sample surface and apply a small, constant force.[13]

-

Thermal Program:

-

Heat the sample at a controlled, slow rate, typically 2-5 °C/min, to ensure temperature uniformity.[13] The temperature range should encompass the glass transition.

-

-

Atmosphere: Use a purge gas like nitrogen to ensure efficient heat transfer.[13]

-

Data Analysis: The TMA curve plots the change in dimension versus temperature. The Tg is identified by a change in the slope of the curve.[16] The CTE is calculated from the slope of the curve in the regions below and above the Tg.[13]

Visualizations

Visual diagrams can aid in understanding complex relationships and workflows. The following diagrams are provided in the DOT language for use with Graphviz.

This diagram outlines the typical sequence of experiments for characterizing the thermal properties of a cross-linked polymer.

Caption: Experimental workflow for thermal analysis.

The thermal degradation of cross-linked this compound is a complex process involving the cleavage of the weakest bonds at high temperatures.[17] This diagram illustrates the primary degradation routes.

Caption: Thermal degradation pathways of BPA-DA.

Relationship Between Structure and Thermal Properties

The chemical structure of this compound plays a pivotal role in the thermal properties of the resulting cross-linked polymer. The presence of aromatic rings in the bisphenol A backbone contributes to the rigidity of the polymer chains, leading to higher glass transition temperatures and improved thermal stability.[2][18] The cross-linking density is another critical factor; a higher degree of cross-linking restricts the mobility of the polymer chains, which in turn increases the Tg and the overall thermal stability of the material.[1] The ether and ester linkages within the cross-linked structure are typically the most susceptible to cleavage at elevated temperatures, initiating the degradation process.[17] Understanding these structure-property relationships is essential for designing materials with tailored thermal characteristics for specific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy Bisphenol a diglycidyl ether diacrylate | 4687-94-9 [smolecule.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. infinitalab.com [infinitalab.com]

- 6. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 7. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]

- 9. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 10. Mastering TGA Crucible Analysis for Polymer Thermal Stability [redthermo.com]

- 11. epfl.ch [epfl.ch]

- 12. m.youtube.com [m.youtube.com]

- 13. Practical Tips for Curing Thermosets Part Seven: The Glass Transition Temperature Measured Using TMA - Polymer Innovation Blog [polymerinnovationblog.com]

- 14. thermalsupport.com [thermalsupport.com]

- 15. infinitalab.com [infinitalab.com]

- 16. tainstruments.com [tainstruments.com]

- 17. benchchem.com [benchchem.com]

- 18. upcommons.upc.edu [upcommons.upc.edu]

Solubility of Bisphenol A Diacrylate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Bisphenol A diacrylate (BPA-DMA), a common monomer used in the production of polymers and specialty resins. A thorough understanding of its solubility is crucial for optimizing synthesis, formulation, and purification processes in various research and development applications. Due to the limited availability of specific quantitative solubility data in public literature, this guide summarizes the available qualitative information and provides a detailed experimental protocol for determining solubility in the laboratory.

Core Concepts in Solubility

The solubility of a solid solute, such as this compound, in a liquid solvent is its ability to form a homogeneous solution. This property is primarily governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. The molecular structure of this compound, featuring both aromatic rings and acrylate (B77674) functional groups, influences its interactions with different organic solvents.

Solubility Profile of this compound

While precise quantitative solubility data for this compound is not widely published, qualitative assessments from various sources provide valuable insights into its behavior in common organic solvents. The following table summarizes the known solubility characteristics. It is important to note that these are general descriptions, and the actual solubility can be influenced by factors such as temperature, purity of both the solute and the solvent, and the presence of any additives.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Organic Solvent | Chemical Class | Qualitative Solubility |

| Methanol | Alcohol | Soluble[1][2] |

| Ethanol | Alcohol | Soluble[2] |

| Acetone | Ketone | Soluble[2] |

| Dichloromethane | Halogenated Hydrocarbon | Soluble (inferred from synthesis protocols)[2] |

| Cyclohexane | Alicyclic Hydrocarbon | Soluble (inferred from synthesis protocols)[2] |

| Water | Protic Solvent | Poor solubility[2] |

Disclaimer: The information presented in this table is based on qualitative descriptions found in the literature. For precise applications, it is highly recommended to determine the quantitative solubility experimentally using the protocol outlined below.

Experimental Protocol for Determining Solubility

This section details a standard laboratory procedure for the quantitative determination of the solubility of this compound in an organic solvent. This method is based on the gravimetric analysis of a saturated solution.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials or flasks with secure caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or watch glass

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish or watch glass.

-

Transfer the filtered saturated solution to the pre-weighed dish.

-

Gently evaporate the solvent in a fume hood or using a rotary evaporator. For higher boiling point solvents, a vacuum oven at a controlled temperature may be necessary to ensure complete solvent removal without degrading the solute.

-

Once the solvent is fully evaporated, reweigh the dish containing the dried this compound residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight of the dish with the residue.

-

Express the solubility in the desired units, typically as grams of solute per 100 mL of solvent ( g/100 mL).

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtered solution (mL)) x 100

-

Synthesis of this compound: A Workflow Overview

This compound is typically synthesized via the esterification of Bisphenol A with an acrylic acid derivative, such as methacryloyl chloride, in the presence of a base. The following diagram illustrates a generalized workflow for this synthesis.

This workflow outlines the key stages in the synthesis of this compound, from the preparation of reactants to the final product isolation. The specific conditions, such as reaction time and temperature, may be optimized based on the scale and desired purity of the product.

Conclusion

This technical guide provides foundational knowledge on the solubility of this compound in organic solvents. While quantitative data remains scarce, the provided qualitative information and detailed experimental protocol will enable researchers and professionals to effectively work with this monomer. The synthesis workflow also offers a clear overview of its production for those involved in material synthesis and development. For critical applications, experimental determination of solubility is strongly advised.

References

Synthesis of Bisphenol A Glycidyl Dimethacrylate (Bis-GMA) from Bisphenol A: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bisphenol A glycidyl (B131873) dimethacrylate (Bis-GMA) is a foundational monomer in the development of polymer-based materials, particularly in the dental and medical fields. Its synthesis, primarily from Bisphenol A (BPA), is a critical process that dictates the final properties and purity of the monomer, which in turn affect the performance of the resulting polymers. This technical guide provides a comprehensive overview of the primary synthesis routes for Bis-GMA from BPA, offering detailed experimental protocols, quantitative data, and visual representations of the reaction mechanisms and experimental workflows. The two principal methods covered are the reaction of Bisphenol A with glycidyl methacrylate (B99206) and the reaction of the diglycidyl ether of Bisphenol A (DGEBA) with methacrylic acid. This document is intended to serve as a detailed resource for researchers and professionals involved in the synthesis and application of Bis-GMA.

Introduction

Bisphenol A glycidyl dimethacrylate (Bis-GMA) is a high molecular weight dimethacrylate monomer that was first introduced in the 1960s.[1] Its unique chemical structure, featuring a rigid bisphenol A core and two reactive methacrylate groups, imparts desirable properties such as low polymerization shrinkage, high mechanical strength, and good chemical resistance to the resulting polymers.[2] Consequently, Bis-GMA has become a cornerstone in the formulation of dental composites, sealants, and adhesives.[1]

The synthesis of Bis-GMA is a critical step that requires precise control over reaction conditions to ensure high purity and yield. The presence of impurities or unreacted starting materials can significantly impact the performance and biocompatibility of the final product. This guide details the two most common synthesis pathways from Bisphenol A.

Reaction Mechanisms

There are two primary synthetic routes to produce Bis-GMA from Bisphenol A:

-

Route 1: The direct reaction of Bisphenol A with two equivalents of glycidyl methacrylate (GMA).

-

Route 2: A two-step process involving the synthesis of the diglycidyl ether of Bisphenol A (DGEBA), followed by its reaction with methacrylic acid.

Route 1: Reaction of Bisphenol A with Glycidyl Methacrylate

This is a direct addition reaction where the phenolic hydroxyl groups of Bisphenol A attack the epoxide ring of glycidyl methacrylate. The reaction is typically catalyzed by a tertiary amine, such as dimethyl-para-toluidene (DMPT).[3]

Caption: Reaction mechanism of Bis-GMA synthesis from Bisphenol A and Glycidyl Methacrylate.

Route 2: Reaction of DGEBA with Methacrylic Acid

This route involves the initial formation of the diglycidyl ether of Bisphenol A (DGEBA) from Bisphenol A and epichlorohydrin. The resulting DGEBA is then reacted with methacrylic acid in the presence of a catalyst, such as triphenylphosphine (B44618) (TPP), to yield Bis-GMA.[4][5]

Caption: Two-step reaction mechanism for Bis-GMA synthesis via DGEBA intermediate.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of Bis-GMA via the two routes described above.

Protocol for Route 1: Synthesis from Bisphenol A and Glycidyl Methacrylate

This protocol is based on the procedure described by Xie (1992).[3]

Materials:

-

Bisphenol A (BPA)

-

Glycidyl methacrylate (GMA)

-

Dimethyl-para-toluidene (DMPT) as a catalyst

-

Inhibitor (e.g., hydroquinone)

-

Nitrogen gas

Equipment:

-

Three-necked flask

-

Mechanical stirrer

-

Thermometer

-

Nitrogen inlet

-

Heating mantle

Procedure:

-

Place one mole of Bisphenol A and two or more moles of glycidyl methacrylate into a three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.[3]

-

Add a catalytic amount of dimethyl-para-toluidene (DMPT).

-

Add an inhibitor (e.g., hydroquinone) to prevent premature polymerization.

-

Bubble nitrogen gas through the mixture to maintain an inert atmosphere.

-

Heat the reaction mixture with continuous stirring. The reaction temperature and time can be optimized based on the desired conversion and purity (see Table 2).

-

Monitor the progress of the reaction by measuring the epoxy value of the mixture. The reaction is considered complete when the epoxy value approaches zero.

-

After completion, the resulting viscous liquid is collected. Purification can be performed by washing with a suitable solvent to remove unreacted starting materials and catalyst.

Caption: Experimental workflow for the synthesis of Bis-GMA from BPA and GMA.

Protocol for Route 2: Synthesis from DGEBA and Methacrylic Acid

This protocol is based on the procedure described by Praharaj et al. (2013) and an Indian patent.[5][6]

Materials:

-

Diglycidyl ether of bisphenol A (DGEBA)

-

Methacrylic acid (MAA)

-

Triphenylphosphine (TPP) or a tertiary amine as a catalyst[4][6]

-

Butylated hydroxytoluene (BHT) or hydroquinone (B1673460) as an inhibitor[4][5]

-

Dichloromethane (for purification)

Equipment:

-

Round-bottom flask with temperature control

-

Nitrogen purge setup

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Charge a round-bottom flask with DGEBA and methacrylic acid. A molar ratio of 1:1.25 (DGEBA to methacrylic acid) can be used.[4]

-

Add the catalyst (e.g., 0.3% triphenylphosphine) and an inhibitor (e.g., 1000 ppm hydroquinone or 0.03 wt% BHT).[4][5]

-

Maintain the reaction under a nitrogen purge.

-

Heat the mixture to 75-95°C with constant stirring for a period of 6 to 12 hours.[5][6]

-

Monitor the reaction progress by techniques such as titration to determine the acid value.

-

Upon completion, dissolve the raw product in a solvent like dichloromethane.

-

Wash the organic solution to remove residual methacrylic acid and catalyst. For example, washing with a potassium carbonate solution can remove unreacted acid.[4]

-

Remove the solvent under vacuum using a rotary evaporator at a temperature around 40-60°C to obtain the purified Bis-GMA.[4][6]

Caption: Experimental workflow for the synthesis of Bis-GMA from DGEBA and Methacrylic Acid.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of Bis-GMA.

Table 1: Reactants and Molar Ratios for Bis-GMA Synthesis

| Synthesis Route | Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1 : Reactant 2) | Catalyst | Reference |

| 1 | Bisphenol A | Glycidyl Methacrylate | 1 : ≥2 | Tertiary Amine (e.g., DMPT) | [3] |

| 2 | DGEBA | Methacrylic Acid | 1 : 1.25 | Triphenylphosphine | [4] |

Table 2: Influence of Reaction Parameters on Bis-GMA Synthesis (Route 1)

| Parameter | Variation | Effect on Reaction | Reference |

| BPA:GMA Ratio | Increasing GMA | Higher conversion of BPA | [3] |

| DMPT Catalyst | Increasing concentration | Faster reaction rate | [3] |

| Temperature | Increasing temperature | Faster reaction rate, but risk of polymerization | [3] |

| Time | Increasing time | Higher conversion | [3] |

Table 3: Physical and Chemical Properties of Bis-GMA

| Property | Value | Temperature (°C) | Reference |

| Viscosity | 566.1 Pa·s | 25 | [7] |

| 910 Pa·s | ~22 | [7] | |

| 600-1000 Pa·s | Not specified | [8] | |

| Molecular Weight | 512.6 g/mol | - | [8] |

| Degree of Conversion (DC) | ~75% | Not specified | [9] |

Table 4: Spectroscopic Characterization Data for Bis-GMA

| Spectroscopic Technique | Key Peaks / Signals | Reference |

| FTIR | Disappearance of broad -OH peak from BPA, appearance of urethane (B1682113) peak if modified. | [10] |

| ¹H NMR | Confirms the molecular structure. | [9] |

| ¹³C NMR | Confirms the molecular structure. | [7] |

Characterization of Bis-GMA

Thorough characterization of the synthesized Bis-GMA is crucial to confirm its structure and purity.

-

Fourier Transform Infrared (FTIR) Spectroscopy: Used to verify the disappearance of the phenolic hydroxyl groups from BPA and the epoxide groups from GMA, and the formation of the new hydroxyl and ester groups in Bis-GMA.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the successful synthesis and purity of the Bis-GMA monomer.[7][9]

-

Rheometry: Used to measure the viscosity of the synthesized Bis-GMA, which is a critical parameter for its application in dental composites.[7]

-

Chromatography (e.g., HPLC): Can be used to assess the purity of the final product and quantify any residual starting materials.

Conclusion

The synthesis of Bisphenol A glycidyl dimethacrylate from Bisphenol A can be effectively achieved through two primary routes, each with its own set of reaction conditions and considerations. Careful control over stoichiometry, catalyst concentration, temperature, and reaction time is essential for obtaining a high-purity product with the desired properties. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals to successfully synthesize and characterize Bis-GMA for a variety of applications, particularly in the development of advanced dental and medical materials. Further optimization of the synthesis process may be necessary depending on the specific purity and performance requirements of the final application.

References

- 1. Bis-GMA - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 4. Investigation on synthesis and properties of isosorbide based bis-GMA analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. allindianpatents.com [allindianpatents.com]

- 7. A Low-Viscosity BisGMA Derivative for Resin Composites: Synthesis, Characterization, and Evaluation of Its Rheological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and characterization of a novel resin monomer with low viscosity | Pocket Dentistry [pocketdentistry.com]

- 9. researchgate.net [researchgate.net]

- 10. tsapps.nist.gov [tsapps.nist.gov]

- 11. thejcdp.com [thejcdp.com]

An In-depth Technical Guide to Bisphenol A Diacrylate: Chemical Properties, Synthesis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bisphenol A diacrylate (BPA-DA), a monomer frequently utilized in the production of polymers for various industrial and biomedical applications. This document details its chemical and physical properties, provides an experimental protocol for its synthesis and analysis, and explores its interactions with key biological signaling pathways.

Core Chemical Properties

This compound is a diester of Bisphenol A and acrylic acid. Its chemical structure, characterized by a central Bisphenol A core flanked by two acrylate (B77674) groups, imparts both rigidity and reactivity to the molecule. The ethoxylated and epoxy derivatives are also common, each with distinct properties and applications.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its common derivatives.

| Property | This compound (Ethoxylated, n≈2) | Bisphenol A epoxy diacrylate |

| CAS Number | 64401-02-1[1][2][3][4] | 55818-57-0[5] |

| Molecular Formula | C₂₅H₂₈O₆ (for n=2)[1][3] | (C₁₅H₁₆O₂)x.(C₃H₅ClO)x.x(C₃H₄O₂)[5] |

| Average Molecular Weight | ~512 g/mol [2][6] | ~484.5 g/mol [7] |

| Appearance | Viscous liquid[2][6] | Viscous liquid |

| Density | 1.14 g/mL at 25 °C[2][6] | 1.3 ± 0.1 g/cm³[5] |

| Refractive Index | n20/D 1.534[2][6] | 1.595[5] |

| Boiling Point | Not readily available | 551.3 ± 50.0 °C (760 mmHg)[5] |

| Flash Point | 113 °C (closed cup)[2] | 192.9 ± 23.6 °C[5] |

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via the esterification of Bisphenol A with acrylic acid.

Materials:

-

Bisphenol A

-

Acrylic acid

-

Sulfuric acid (catalyst)

-

Toluene (B28343) (solvent)

-

Hydroquinone (B1673460) (polymerization inhibitor)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate (B86663)

-

Round-bottom flask with a Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, magnetic stirrer, and reflux condenser, dissolve Bisphenol A in toluene.

-

Add a stoichiometric excess of acrylic acid (e.g., 2.2 equivalents) and a catalytic amount of sulfuric acid.

-

Add a small amount of hydroquinone to inhibit the polymerization of acrylic acid.

-

Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic phase with a 5% sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.

-

Dry the organic phase over anhydrous magnesium sulfate and filter.

-

Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification:

The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent. Alternatively, purification can be achieved through recrystallization from a suitable solvent system.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Detector: UV detector at 280 nm.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methyl-polysiloxane).

-

Carrier Gas: Helium.

-

Injection: Split/splitless injector.

-

Detection: Mass spectrometer in electron ionization (EI) mode. Derivatization with a silylating agent like BSTFA may be required to improve volatility and peak shape.

Biological Interactions and Signaling Pathways

This compound and its parent compound, Bisphenol A, are recognized as endocrine-disrupting chemicals (EDCs). They can interact with various nuclear receptors, leading to the disruption of normal hormonal signaling.

Interaction with Nuclear Receptors

The primary mechanism of action for BPA and its derivatives involves their ability to bind to estrogen receptors (ERα and ERβ), often mimicking the effects of the natural hormone 17β-estradiol. This interaction can trigger downstream signaling cascades that regulate gene expression involved in reproduction, development, and metabolism. Additionally, these compounds have been shown to interact with the androgen receptor (AR) and the aryl hydrocarbon receptor (AhR), further contributing to their endocrine-disrupting effects. Studies have indicated that bisphenol A dimethacrylate (BPA-DM) can weakly increase AhR activity.

Interaction of this compound with Nuclear Receptors.

Experimental Workflow for Toxicity Assessment

A typical experimental workflow to assess the toxicity of this compound involves a combination of in vitro and in vivo studies.

Experimental Workflow for this compound Toxicity.

Conclusion

This compound and its derivatives are important industrial chemicals with a wide range of applications. However, their potential as endocrine disruptors necessitates a thorough understanding of their chemical properties and biological activities. The information and protocols provided in this guide are intended to support researchers and drug development professionals in their work with these compounds, promoting both innovation and safety.

References

- 1. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 2. Endocrine-Disrupting Potential of Bisphenol A, Bisphenol A Dimethacrylate, 4-n-Nonylphenol, and 4-n-Octylphenol in Vitro: New Data and a Brief Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analytical Methods for Determination of Bisphenol A | Pocket Dentistry [pocketdentistry.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Bisphenol A (BPA) and cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

Navigating the Handling of Bisphenol A Diacrylate: A Technical Guide to Health and Safety

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol A diacrylate (BPADA) and its derivatives are monomers frequently utilized in the production of polymers, resins, and dental composites. Due to their reactive acrylate (B77674) groups, they are valuable in applications requiring polymerization, such as in UV-curable coatings and adhesives. However, the presence of the bisphenol A (BPA) structure raises important health and safety considerations, particularly concerning its potential endocrine-disrupting properties and other toxicological effects. This in-depth technical guide provides a comprehensive overview of the available data on the health and safety of handling this compound, with a focus on Bisphenol A dimethacrylate (BPA-DM), for which more specific toxicological data is available. This guide is intended to inform researchers, scientists, and drug development professionals on the potential hazards and to provide recommendations for safe handling practices.

Chemical Identification and Physical Properties

This compound is a general term that can refer to several related chemical structures. The most commonly cited in toxicological literature is Bisphenol A dimethacrylate (BPA-DM).

| Property | Value | Reference |

| Chemical Name | 2,2-bis[4-(2-methylprop-2-enoyloxy)phenyl]propane | [1] |

| Synonyms | Bisphenol A dimethacrylate, 4,4'-Isopropylidenediphenol dimethacrylate | [1] |

| CAS Number | 3253-39-2 | [1] |

| Molecular Formula | C23H24O4 | [1] |

| Molecular Weight | 364.43 g/mol | [2] |

| Physical State | Solid | [2] |

| Melting Point | 72-74 °C | [2] |

Toxicological Profile

The toxicological profile of this compound is a critical aspect of its risk assessment. The available data, primarily on Bisphenol A dimethacrylate, indicates potential for skin, eye, and respiratory irritation, as well as endocrine-disrupting effects.

Acute Toxicity

Quantitative data on the acute oral toxicity of this compound is limited. However, data for the parent compound, Bisphenol A, provides some context.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 3300-4240 mg/kg | [3] |

| LD50 | Mouse | Oral | 2500-5200 mg/kg | [3] |

Irritation and Sensitization

Bisphenol A dimethacrylate is classified as a skin and eye irritant.[4] While some sources state it shall not be classified as a skin sensitizer, other evidence on related acrylates suggests a potential for skin sensitization.

| Endpoint | Result | Reference |

| Skin Irritation | Causes skin irritation | [4] |

| Eye Irritation | Causes serious eye irritation | [4] |

| Respiratory Irritation | May cause respiratory irritation | [1] |

Reproductive and Developmental Toxicity

Summary of Reproductive Toxicity Study on Bisphenol A dimethacrylate in Mice [5]

| Parameter | Effect |

| Male Mice | Significant reductions in pregnancy rates in untreated females mated with treated males. Significant increases in the total number of resorptions. |

| Female Mice | Significant reductions in pregnancy rates, number of implantation sites, and number of viable fetuses. |

Genotoxicity

Studies on the genotoxicity of Bisphenol A and its analogues have yielded mixed results. One study found that Bisphenol A and some of its analogues were not mutagenic in the Ames test.[6] However, other studies have indicated potential for DNA damage.[6]

Endocrine Disruption

In vitro studies have demonstrated that Bisphenol A dimethacrylate possesses endocrine-disrupting potential. It has been shown to act as an agonist for the human estrogen receptor (ER) and an antagonist for the human androgen receptor (AR).[7][8] Furthermore, it has been found to inhibit aromatase activity, the enzyme responsible for converting androgens to estrogens.[7][8]

In Vitro Endocrine Disrupting Effects of Bisphenol A Dimethacrylate [7][8]

| Mechanism | Effect |

| Estrogen Receptor (ER) | Agonist |

| Androgen Receptor (AR) | Antagonist |

| Aromatase Activity | Inhibition |

Signaling Pathway Involvement

The endocrine-disrupting effects of this compound are mediated through its interaction with nuclear hormone receptors and key enzymes in steroidogenesis.

Estrogen Receptor Signaling

As an estrogen receptor agonist, this compound can mimic the effects of endogenous estrogens, potentially leading to the activation of estrogen-responsive genes and downstream cellular effects.

Caption: Estrogen receptor signaling pathway activated by this compound.

Androgen Receptor Signaling

As an androgen receptor antagonist, this compound can block the action of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby inhibiting the expression of androgen-dependent genes.

Caption: Androgen receptor signaling pathway inhibited by this compound.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of toxicological findings. The following sections outline the general methodologies for key toxicological endpoints based on OECD guidelines.

In Vitro Endocrine Disruption Assay

Objective: To assess the potential of a substance to interact with the estrogen and androgen receptors and to inhibit aromatase activity.

Caption: General workflow for in vitro endocrine disruption assays.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells are cultured in appropriate media.[7][8]

-

Transfection: Cells are transiently transfected with expression vectors for the human estrogen receptor α (hERα) or human androgen receptor (hAR) and a reporter plasmid containing a luciferase gene under the control of a hormone-responsive promoter.[7][8]

-

Treatment: Transfected cells are exposed to a range of concentrations of Bisphenol A dimethacrylate.

-

Reporter Gene Assay: After incubation, cell lysates are assayed for luciferase activity to determine the extent of receptor activation or inhibition.

-

Aromatase Assay: Aromatase activity is measured using a tritiated water-release assay with an appropriate cell line or enzyme preparation in the presence of varying concentrations of the test substance.[7][8]

Health and Safety Recommendations

Given the potential health hazards associated with this compound, strict adherence to safety protocols is imperative.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

-

Containment: Use enclosed systems for handling large quantities to prevent dust generation and dispersal.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield should be worn to prevent eye contact.

-

Skin Protection: Impervious gloves (e.g., nitrile rubber) and a lab coat or other protective clothing should be worn to prevent skin contact.

-

Respiratory Protection: If working outside of a fume hood or with large quantities that may generate dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Handling and Storage

-

Handling: Avoid creating dust. Use wet methods for cleaning up spills where appropriate.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

The available evidence suggests that this compound, particularly Bisphenol A dimethacrylate, presents several health and safety concerns for laboratory and industrial personnel. Its classification as a skin and eye irritant, potential for respiratory irritation, and demonstrated endocrine-disrupting activity necessitate careful handling and the implementation of robust safety measures. While more research is needed to fully elucidate its in vivo toxicological profile, particularly concerning reproductive and developmental effects, the current data warrant a precautionary approach. By adhering to the engineering controls, personal protective equipment recommendations, and safe handling practices outlined in this guide, researchers, scientists, and drug development professionals can minimize their risk of exposure and ensure a safe working environment.

References

- 1. BISPHENOL A DIMETHACRYLATE - Safety Data Sheet [chemicalbook.com]

- 2. Determining a NOAEL for the consortium linking academic and regulatory insights on BPA toxicity (CLARITY-BPA) core study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vivo Effects of Bisphenol A in Laboratory Rodent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemos.de [chemos.de]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Endocrine-Disrupting Potential of Bisphenol A, Bisphenol A Dimethacrylate, 4-n-Nonylphenol, and 4-n-Octylphenol in Vitro: New Data and a Brief Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for UV Curing of Bisphenol A Diacrylate Resins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the ultraviolet (UV) curing of Bisphenol A diacrylate (BPA) resins. The information is intended to guide researchers and professionals in developing and characterizing UV-cured materials for various applications.

Introduction

This compound (BADGE or BAEA) and its derivatives are widely used oligomers in UV-curable formulations due to their fast curing rates, high gloss, excellent chemical resistance, and good thermal properties.[1][2] The UV curing process involves the rapid polymerization of a liquid resin into a solid polymer upon exposure to UV light, a process initiated by photolabile molecules known as photoinitiators.[3] This technology offers significant advantages, including high cure speeds, low energy consumption, and low volatile organic compound (VOC) emissions.[4]

This document outlines the key components of UV-curable BPA diacrylate resin systems, details the critical process parameters, and provides standardized protocols for their characterization.

Key Components of UV-Curable Formulations

A typical UV-curable formulation consists of the following components:

-

Oligomers: this compound is the primary component that forms the backbone of the polymer network.[2]

-

Monomers/Reactive Diluents: These are low-viscosity molecules, such as 1,6-hexanediol (B165255) diacrylate (HDDA) or tripropylene (B76144) glycol diacrylate, used to adjust the viscosity of the formulation and influence the properties of the cured material.[1][5][6]

-

Photoinitiators: These compounds absorb UV light and generate reactive species (free radicals or cations) that initiate polymerization.[3] The choice and concentration of the photoinitiator are critical for curing efficiency.[7][8]

-

Additives: Pigments, fillers, and other additives can be included to modify the final properties of the cured resin.[2]

UV Curing Process Parameters

The success of the UV curing process is dependent on several key parameters:

-

Photoinitiator Selection and Concentration: The choice of photoinitiator depends on the UV light source and the chemistry of the resin system.[8] For clear coatings, α-hydroxyketones like Irgacure 184 and Darocur 1173 are often used.[3][8] For pigmented systems or thicker sections, bis acyl phosphine (B1218219) oxide (BAPO) type photoinitiators such as Irgacure 819 are recommended due to their activation by longer UV wavelengths.[8] The concentration of the photoinitiator is also crucial, with studies showing an optimal concentration of around 5 wt% for maximizing the reaction rate and final conversion.[7]

-

UV Light Source: The output of the UV lamp, including its intensity (irradiance) and spectral distribution (wavelength), significantly impacts the curing process.[7] The wavelength of the UV light affects the penetration depth and the critical energy required to initiate polymerization.[9]

-

UV Dose (Energy Density): The total amount of UV energy delivered to the resin surface is a critical factor influencing the degree of cure.[10] This can be controlled by adjusting the light intensity and the exposure time.[9]

Quantitative Data Summary

The following tables summarize key quantitative data related to the UV curing of this compound resins.

Table 1: Typical Photoinitiators for this compound Resins

| Photoinitiator Type | Common Examples | Key Characteristics | Applications |

| α-Hydroxyketone | Irgacure 184, Darocur 1173 | Highly reactive, non-yellowing.[3] | Clear coatings, varnishes, primers.[3] |

| Bis Acyl Phosphine Oxide (BAPO) | Irgacure 819 | Activated by longer UV wavelengths, good for through-curing.[8] | Pigmented systems, thicker sections.[8] |

| Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide | - | Becomes bleached upon excitation, allowing for deeper UV penetration.[11] | Curing of thicker coatings.[11] |

Table 2: Example Formulation and Mechanical Properties

| Component | Ratio (by mass) |

| Bisphenol A Epoxy Acrylate (B77674) (E51) | 100 |

| Active Diluent (660A) | 10 |

| Photoinitiator (1176) | 5 |

| Mechanical Properties of Cured Resin | Value |

| Tensile Strength | 32.34 MPa[12] |

| Tensile Modulus | 1.80 GPa[12] |

| Flexural Strength | 60.64 MPa[12] |

| Flexural Modulus | 1.73 GPa[12] |

Table 3: Curing Parameters for a Commercial Resin at Different Wavelengths

| Wavelength | Critical Energy (Ec) (mJ/cm²) | Penetration Depth (Dp) (µm) |

| 365 nm | Varies by resin (e.g., ~2-10 mJ/cm²)[9] | Varies by resin (e.g., ~100-250 µm)[9] |

| 405 nm | Varies by resin (e.g., ~4-20 mJ/cm²)[9] | Varies by resin (e.g., ~150-350 µm)[9] |

Experimental Protocols